molecular formula C20H20Cl2Ti2 20* B1143344 Bis-(cyclopentadienyl)-chlorotitanium(III) dimer CAS No. 1271-18-7

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer

Cat. No.: B1143344
CAS No.: 1271-18-7
M. Wt: 427.01
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Description

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as (Cp₂TiCl)₂, is an organometallic compound that belongs to the class of metallocenes. It consists of two cyclopentadienyl (Cp) rings bound to a titanium center, with a chlorine atom also attached to the titanium. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(cyclopentadienyl)-chlorotitanium(III) dimer typically involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂). This reduction can be achieved using various reducing agents such as zinc, aluminum, or manganese . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium(III) species. The general reaction is as follows:

2Cp2TiCl2+2Zn(Cp2TiCl)2+2ZnCl22 \text{Cp}_2\text{TiCl}_2 + 2 \text{Zn} \rightarrow (\text{Cp}_2\text{TiCl})_2 + 2 \text{ZnCl}_2 2Cp2​TiCl2​+2Zn→(Cp2​TiCl)2​+2ZnCl2​

Industrial Production Methods

While the industrial production methods for this compound are not as well-documented as laboratory synthesis, the principles remain similar. The process involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride using a suitable reducing agent under controlled conditions to ensure the purity and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to participate in single-electron transfer processes. This makes it particularly valuable in radical chemistry and as a catalyst in various organic transformations .

Biological Activity

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, commonly referred to as bis(cyclopentadienyl)titanium(III) chloride, is an organometallic compound with significant implications in organic synthesis and potential biological applications. This complex exhibits unique reactivity due to its ability to generate radical species and participate in various chemical transformations. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound exists as a dimer with the formula [(C5H5)2TiCl]2[(C_5H_5)_2TiCl]_2. It is characterized by its air-sensitive green solid state and forms a dynamic equilibrium in solution, dissociating into monomeric forms in the presence of suitable solvents like tetrahydrofuran (THF) . The dimeric structure is crucial for its reactivity, particularly in generating titanium(III) species that can engage in single-electron transfer processes.

Mechanism of Biological Activity

The biological activity of bis(cyclopentadienyl)titanium(III) chloride is largely mediated through its ability to form reactive radical intermediates. The proposed mechanism involves the following steps:

  • Dissociation : The dimer dissociates into monomeric forms upon interaction with solvents or substrates.
  • Single-Electron Transfer : The titanium(III) complex transfers a single electron to substrates such as carbonyl compounds or epoxides, generating alkyl radicals and titanium(IV) species .
  • Radical Reactions : These alkyl radicals can participate in further reactions, including coupling and rearrangement processes, which are essential for various synthetic applications.

Antitumor Activity

Research has indicated that titanocene complexes, including bis(cyclopentadienyl)titanium(III), exhibit antitumor properties. A study focused on the structure-activity relationships of titanocene complexes found that specific ligands enhance the inhibition of tumor cell growth. Notably, complexes with labile halogen ligands showed promising results against cancer cell lines such as HeLa and CoLo .

Mechanistic Insights

The antitumor activity of these complexes is believed to arise from their ability to interact with DNA. The formation of covalent bonds between the titanium complex and nucleobases may disrupt normal cellular processes, leading to apoptosis in cancer cells . Additionally, the redox properties of titanium(III) complexes allow them to engage in electron transfer reactions that can generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Study on HeLa Cells

In vitro tests involving HeLa cells demonstrated that bis(cyclopentadienyl)titanium(III) chloride could inhibit cell proliferation effectively. The study correlated the geometry of the complexes with their biological activity, revealing that specific structural features enhance their interaction with cellular targets .

Electrochemical Behavior

An electrochemical study highlighted how variations in chloride ion concentration affected the reactivity of bis(cyclopentadienyl)titanium(III) complexes. The presence of chloride ions influenced the equilibrium between different titanium species, impacting their biological activity . This finding underscores the importance of environmental conditions on the efficacy of these compounds.

Data Tables

Compound Biological Activity Mechanism
Bis(cyclopentadienyl)titanium(III)Antitumor effects on HeLa cellsCovalent bonding with DNA
Radical generationSingle-electron transfer leading to ROS formation
Interaction with carbonylsFormation of reactive intermediates

Properties

InChI

InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDWGCZUTYPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2Ti2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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